WSPC Biotin-PEG3-DBCO chemical properties and structure
WSPC Biotin-PEG3-DBCO chemical properties and structure
This guide provides a comprehensive overview of the chemical properties, structure, and applications of WSPC Biotin-PEG3-DBCO, a key reagent for researchers, scientists, and drug development professionals. WSPC Biotin-PEG3-DBCO is a versatile molecule that combines the high-affinity binding of biotin (B1667282) with the precision of copper-free click chemistry and the utility of a photocleavable linker.
Core Chemical Properties and Structure
WSPC Biotin-PEG3-DBCO is a complex molecule featuring a biotin moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a water-soluble, photocleavable (WSPC) linker. The sulfonate group within the WSPC linker renders the molecule membrane-impermeable, making it particularly useful for labeling cell surface proteins.[1][2]
The key functional components of WSPC Biotin-PEG3-DBCO are:
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Biotin: Enables the high-affinity binding to streptavidin and avidin, facilitating the capture and purification of labeled biomolecules.
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PEG3 Spacer: A short polyethylene glycol chain that increases the hydrophilicity of the molecule and provides spatial separation between the biotin and the reactive group.
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DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3] This bioorthogonal reaction proceeds readily under mild, aqueous conditions, making it ideal for biological applications.
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WSPC (Water-Soluble Photocleavable) Linker: This component contains a sulfonate group for enhanced water solubility and a photolabile moiety. Upon irradiation with near-UV light (e.g., 365 nm), the linker is cleaved, allowing for the release of the captured biomolecule.[1][2]
The detailed chemical structure of WSPC Biotin-PEG3-DBCO is visualized below.
Caption: Chemical structure of WSPC Biotin-PEG3-DBCO.
Quantitative Data
The following table summarizes the key quantitative properties of WSPC Biotin-PEG3-DBCO. It is important to note that some values, such as solubility, can be batch-dependent.[1]
| Property | Value | Source |
| Molecular Formula | C₅₃H₆₈N₈O₁₇S₂ | [1] |
| Molecular Weight | 1153.29 g/mol | [1] |
| Exact Mass | 1152.4144 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >95% (typically) | [1] |
| Solubility | Soluble in DMSO and DMF. The water solubility is enhanced by the sulfonate group, but quantitative data is not readily available and should be determined empirically. | [4][5] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light. | [1] |
| Photocleavage Wavelength | ~365 nm | [1][2] |
| Recommended Photocleavage Light Intensity | 1-5 mW/cm² | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of WSPC Biotin-PEG3-DBCO. These protocols are intended as a guide and may require optimization for specific experimental contexts.
Bioconjugation via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the general steps for labeling an azide-modified biomolecule (e.g., a protein) with WSPC Biotin-PEG3-DBCO.
Materials:
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Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.
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WSPC Biotin-PEG3-DBCO
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Anhydrous DMSO or DMF
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Desalting column or dialysis cassette for purification
Procedure:
-
Prepare WSPC Biotin-PEG3-DBCO Stock Solution: Immediately before use, dissolve WSPC Biotin-PEG3-DBCO in anhydrous DMSO or DMF to a concentration of 10 mM.
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Reaction Setup:
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Add a 2 to 5-fold molar excess of the WSPC Biotin-PEG3-DBCO stock solution to your azide-modified biomolecule.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize potential denaturation of proteins.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may vary depending on the concentration and reactivity of the substrates.
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Purification: Remove excess, unreacted WSPC Biotin-PEG3-DBCO using a desalting column, dialysis, or size-exclusion chromatography appropriate for your biomolecule.
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Characterization (Optional): The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or functional assays.
Caption: Workflow for bioconjugation using WSPC Biotin-PEG3-DBCO.
Affinity Purification of Biotinylated Biomolecules
This protocol describes the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated biomolecule
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Streptavidin-coated magnetic beads
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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Magnetic stand
Procedure:
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Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.
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Binding: Add the biotinylated biomolecule to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
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Washing: Place the tube on a magnetic stand to capture the beads. Carefully remove the supernatant. Wash the beads 2-3 times with wash buffer to remove non-specifically bound molecules.
Photocleavage and Elution
This protocol outlines the release of the captured biomolecule from the streptavidin beads via photocleavage.
Materials:
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Beads with captured biotinylated biomolecule
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Elution buffer (a buffer suitable for the downstream application of your biomolecule)
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UV lamp with an emission wavelength of ~365 nm and an intensity of 1-5 mW/cm²
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Magnetic stand
Procedure:
-
Resuspend Beads: After the final wash, resuspend the beads in a suitable elution buffer.
-
Photocleavage: Irradiate the bead suspension with a 365 nm UV lamp at an intensity of 1-5 mW/cm². The optimal irradiation time should be determined empirically but is typically in the range of 5-30 minutes.[6] Gentle mixing during irradiation can improve cleavage efficiency.
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Elution: Place the tube on a magnetic stand to capture the beads. The supernatant now contains the released, non-biotinylated biomolecule.
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Collection: Carefully collect the supernatant containing your purified biomolecule for downstream analysis.
Caption: Workflow for photocleavage and elution.
Signaling Pathways and Logical Relationships
The application of WSPC Biotin-PEG3-DBCO follows a logical progression of steps, from conjugation to purification and finally to the release of the target molecule. This process can be visualized as a signaling pathway or workflow.
Caption: Logical workflow of WSPC Biotin-PEG3-DBCO application.
References
- 1. medkoo.com [medkoo.com]
- 2. WSPC Biotin-PEG3-DBCO|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG3-Biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DBCO PC NHS Oligo Modifications from Gene Link [genelink.com]
